2,3-DI-O-Benzyl-D-glucopyranose

概要

説明

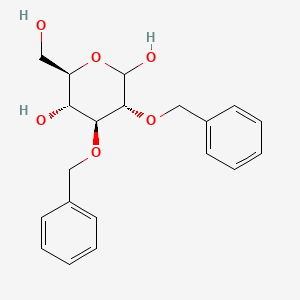

2,3-DI-O-Benzyl-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 2 and 3 are protected by benzyl groups. This compound is often used in carbohydrate chemistry as a building block for more complex molecules due to its stability and reactivity.

科学的研究の応用

2,3-DI-O-Benzyl-D-glucopyranose has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex carbohydrates and glycosides.

Biology: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving glycosylation.

Industry: It is used in the production of fine chemicals and as a building block for various organic syntheses.

Safety and Hazards

While specific safety and hazards information for 2,3-DI-O-Benzyl-D-glucopyranose was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

2,3-DI-O-Benzyl-D-glucopyranose finds its utilization in the synthesis of pharmaceuticals and the exploration of carbohydrates . Its presence significantly contributes to the advancement of drug development, targeting afflictions such as diabetes, obesity, and cancer . It is also used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .

作用機序

Target of Action

Similar compounds are known to be used for glucosylation reactions , suggesting that the targets could be enzymes or proteins involved in these processes.

Mode of Action

2,3-DI-O-Benzyl-D-glucopyranose is a protected carbohydrate hemiacetal . It can be converted into glycosyl donors or used directly as donors . It can also serve as a substrate for nucleophilic addition reactions . The benzyl groups protect the anomeric position during the introduction of benzyl ethers .

Biochemical Pathways

It’s known that it plays a role in glucosylation reactions , which are crucial in various biological processes, including protein folding and cellular signaling.

Result of Action

Given its role in glucosylation reactions , it may influence the function of proteins and other molecules that undergo glucosylation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DI-O-Benzyl-D-glucopyranose typically involves the protection of the hydroxyl groups on D-glucose. One common method is the benzylation of D-glucose using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2,3-DI-O-Benzyl-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the original hydroxyl groups.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove benzyl groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the original hydroxyl groups.

類似化合物との比較

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound has benzyl groups at all four hydroxyl positions, making it more protected and less reactive than 2,3-DI-O-Benzyl-D-glucopyranose.

2,3,6-Tri-O-benzyl-D-glucopyranose: Similar to this compound but with an additional benzyl group at position 6, offering different reactivity and protection patterns.

Uniqueness

This compound is unique due to its selective protection at positions 2 and 3, allowing for specific reactions at other positions while maintaining stability. This selective protection makes it a valuable intermediate in synthetic organic chemistry.

特性

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c21-11-16-17(22)18(24-12-14-7-3-1-4-8-14)19(20(23)26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17-,18+,19-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJPLCXOYKLKOZ-QUIYGKKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724817 | |

| Record name | 2,3-Di-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55286-94-7 | |

| Record name | 2,3-Di-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 2,3-Di-O-benzyl-D-glucopyranose in the synthesis of methylene bridged C-disaccharides?

A1: this compound serves as a crucial starting material for generating the C7-nucleophile required in the synthesis. The research specifically utilizes its 1,6-anhydro derivative, 1,6-anhydro-2,3-di-O-benzyl-D-glucopyranose (1), which upon lithiation, transforms into the C7-nucleophile (compound 6B) []. This nucleophile then reacts with specific C6-electrophiles, gluconolactone, and galactonolactone, to form the essential C-C bond needed to construct the target methylene-bridged C-disaccharides [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)

![7-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B579156.png)

![6,7,8,9-Tetrahydropyrazino[1,2-e]purin-4(1H)-one](/img/structure/B579157.png)

![6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B579162.png)

![hydrogen 5-chloro-2-[2-[[5-chloro-3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene]methyl]but-1-enyl]-](/img/new.no-structure.jpg)

![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid](/img/structure/B579165.png)